Cafergot
Description
Structure
2D Structure
Properties
CAS No. |
69063-86-1 |
|---|---|
Molecular Formula |
C45H51N9O12 |
Molecular Weight |
909.9 g/mol |
IUPAC Name |
(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |
InChI Key |
DNYHHPGATRPVJR-HKVNKYADSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Historical Contexts of Ergot Alkaloid Research
Seminal Discoveries and Initial Characterization of Ergotamine
The early 20th century marked a significant shift from empirical use to systematic chemical and pharmacological investigation of ergot alkaloids. researchgate.net
Isolation of Ergotamine and Early Pharmacological Insights
Arthur Stoll, a Swiss biochemist working at Sandoz Pharmaceuticals in Basel, achieved a pivotal breakthrough in 1918 with the isolation of ergotamine. researchgate.netihs-headache.orgwikipedia.orgkarger.comebi.ac.uk This marked the first time a chemically pure ergot alkaloid was obtained. karger.comslideshare.netmdpi.com Ergotamine was subsequently marketed as Gynergen in 1921. thieme-connect.comwikipedia.orgebi.ac.uk
Early pharmacological studies revealed that ergotamine possessed sympatholytic activity. ihs-headache.org Its introduction for migraine treatment in 1926 was based on the prevailing theory that migraines were caused by heightened sympathetic activity. ihs-headache.org
Development of Preclinical Mechanistic Theories of Action
The understanding of ergotamine's mechanism of action evolved over time. Initially, its efficacy in migraine was attributed to its sympatholytic properties. ihs-headache.org A significant development in understanding its action came in 1938 when Graham and Wolff observed a parallel decrease in temporal pulsations and headache after intravenous administration of ergotamine. ihs-headache.orgresearchgate.net This observation supported the "vascular theory" of migraine, suggesting that ergotamine's beneficial effect was likely due to vasoconstriction of the extracranial vasculature. ihs-headache.orgresearchgate.netchembase.cndrugbank.com
Further research indicated that ergotamine's vasoconstrictor activity was more pronounced on large arteries (conducting vessels) than on arterioles (resistance vessels). ihs-headache.org It was also found to constrict various isolated blood vessels, including pulmonary, cerebral, temporal, and coronary arteries. ihs-headache.org
Over time, more complex pharmacological interactions were elucidated. Ergotamine was found to interact with serotonin (B10506), adrenergic, and dopamine (B1211576) receptors. wikipedia.orgchembase.cndrugbank.comresearchgate.net It acts as a non-selective modulator or agonist of serotonin receptors, including the 5-HT1 and 5-HT2 subtypes. wikipedia.org Specifically, it is a potent agonist of serotonin 5-HT1B and 5-HT1D receptors, which are believed to cause vasoconstriction of intracranial blood vessels and inhibit trigeminal neurotransmission, thereby contributing to migraine relief. drugbank.comresearchgate.netnih.gov Additionally, ergotamine can inhibit the uptake of norepinephrine (B1679862) and stimulate alpha-adrenergic receptors, leading to prolonged vasoconstriction. drugbank.comresearchgate.net
The following table summarizes key historical discoveries related to ergotamine:
| Year | Discovery/Event | Key Figure(s) | Significance |
| 1918 | Isolation of Ergotamine | Arthur Stoll | First chemically pure ergot alkaloid isolated. researchgate.netwikipedia.orgkarger.commdpi.com |
| 1921 | Marketing of Gynergen | Sandoz | Commercial availability of ergotamine. thieme-connect.comwikipedia.orgebi.ac.uk |
| 1926 | First use in Migraine Treatment | Maier | Initial application for vascular headaches based on sympatholytic activity. researchgate.netihs-headache.orgresearchgate.net |
| 1938 | Vasoconstriction Theory | Graham and Wolff | Linked ergotamine's efficacy to extracranial vasoconstriction. ihs-headache.orgresearchgate.net |
Molecular Pharmacology of Ergotamine
Receptor Binding and Ligand Activity Profiles
Ergotamine's pharmacological actions are a direct consequence of its ability to bind to and modulate the activity of various receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. Its interaction with these receptors is characterized by a range of affinities and functional outcomes, from agonism to antagonism.
Serotonergic Receptor Interactions (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT4)
Ergotamine demonstrates a broad spectrum of activity at serotonin (B10506) (5-HT) receptors, which are implicated in numerous physiological processes. It acts as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov The activation of 5-HT1B and 5-HT1D receptors, in particular, is thought to be a key mechanism in its anti-migraine effects. drugbank.compatsnap.com This action leads to vasoconstriction of intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. drugbank.compatsnap.com
Ergotamine also interacts with the 5-HT2 receptor subfamily. It is an agonist of the 5-HT2A and 5-HT2B receptors. wikipedia.orgahajournals.org Notably, despite being a potent 5-HT2A receptor agonist, ergotamine is considered non-hallucinogenic, a characteristic attributed to functional selectivity at this receptor. wikipedia.org Its agonistic activity at the 5-HT2B receptor has been a subject of interest. ahajournals.org Furthermore, ergotamine has been shown to be an agonist at human 5-HT4-serotonin receptors. nih.gov
Table 1: Ergotamine Affinity and Activity at Serotonergic Receptors
| Receptor | Affinity (Ki, nM) | Activity |
|---|---|---|
| 5-HT1A | 1.8 | Agonist nih.gov |
| 5-HT1B | 0.3 | Agonist nih.govnih.gov |
| 5-HT1D | 0.6 | Agonist nih.gov |
| 5-HT1F | 13 | Agonist nih.gov |
| 5-HT2A | 1.3 | Agonist wikipedia.org |
| 5-HT2B | 1.3 | Agonist wikipedia.org |
| 5-HT4 | - | Agonist nih.gov |
Dopaminergic Receptor Interactions (D1, D2, D3)
Table 2: Ergotamine Affinity at Dopaminergic Receptors
| Receptor | Affinity (Ki, nM) |
|---|---|
| D1 | 87 |
| D2 | 1.8 |
| D3 | 3.2 |
Adrenergic Receptor Interactions (α1, α2, α1A, α1B, α1D, α2A, α2C)
Ergotamine exhibits significant activity at adrenergic receptors, acting as both an antagonist and a partial agonist. drugbank.comnih.gov It demonstrates competitive antagonist activity at α1-adrenoceptors. nih.govconsensus.app Conversely, it acts as a partial agonist at α2-adrenoceptors, an action that contributes to its vasoconstrictive properties. nih.govconsensus.app This dual activity at alpha-adrenergic receptors plays a role in its effects on blood pressure and peripheral blood vessels. drugs.com
Table 3: Ergotamine Affinity at Adrenergic Receptors
| Receptor | Affinity (Ki, nM) |
|---|---|
| α1A | 1.4 |
| α1B | 3.5 |
| α1D | 1.8 |
| α2A | 1.0 |
| α2C | 1.5 |
Other Receptor Modulations (e.g., Glycine (B1666218) Receptors, NMDA Receptors, H2-Histamine Receptors)
Recent research has expanded the known pharmacological profile of ergotamine to include interactions with other receptor systems. Studies have shown that ergotamine can modulate the function of glycine receptors. researchgate.netnih.gov Specifically, it has been demonstrated to reduce glycine-evoked inward currents in a concentration-dependent manner. researchgate.net
Ergotamine also acts as a modulator of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov It has been shown to inhibit the activity of the NR1a/NR2A subunit of the NMDA receptor in a concentration-dependent manner. nih.gov This inhibitory effect can prevent excessive calcium influx into neurons, suggesting a potential neuroprotective role. nih.govnih.gov
Furthermore, ergotamine has been identified as an agonist at human H2-histamine receptors. nih.gov This activity was observed in isolated human right atrial preparations, where ergotamine induced positive inotropic effects that were attenuated by an H2-histamine receptor antagonist. nih.gov
Identification and Characterization of Novel Receptor Targets
The complex pharmacology of ergotamine continues to be an area of active investigation. While its interactions with serotonergic, dopaminergic, and adrenergic receptors are well-established, ongoing research seeks to identify and characterize novel molecular targets. The discovery of its modulatory effects on glycine and NMDA receptors, as well as its agonistic activity at H2-histamine receptors, highlights the potential for uncovering additional receptor interactions that could further elucidate its therapeutic mechanisms and side effect profile. nih.govnih.govnih.gov
Intracellular Signal Transduction Cascades
The binding of ergotamine to its various receptor targets initiates a cascade of intracellular signaling events. As an agonist at several G protein-coupled receptors (GPCRs), such as the 5-HT1 and 5-HT2 receptor subtypes, ergotamine modulates the activity of downstream effector systems. drugbank.com
For instance, activation of 5-HT1 receptors is typically coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. acnp.org Conversely, activation of 5-HT2 receptors often leads to the stimulation of phospholipase C, resulting in the production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. nih.gov
G Protein-Coupled Receptor Signaling Pathways
The majority of ergotamine's known effects are mediated through its interaction with G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. These interactions trigger intracellular signaling cascades that ultimately produce a physiological response. Ergotamine's activity spans serotonergic, adrenergic, and dopaminergic GPCRs. nih.govpatsnap.com
Serotonin (5-HT) Receptors: Ergotamine displays a high affinity for several serotonin receptor subtypes. It acts as an agonist at 5-HT1B and 5-HT1D receptors. patsnap.com The 5-HT1 receptor family is typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which generally results in an inhibitory cellular response. wikipedia.org Ergotamine also interacts with 5-HT2 receptor subtypes, acting as a partial agonist. nih.gov Specifically, it is an agonist at 5-HT2A and 5-HT2B receptors. drugbank.com 5-HT2 receptors are coupled to Gq proteins, and their activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This cascade results in the release of calcium from intracellular stores and the activation of protein kinase C, typically leading to excitatory cellular effects like smooth muscle contraction. youtube.com
Adrenergic Receptors: Ergotamine demonstrates partial agonist activity at α-adrenergic receptors, particularly α1 and α2 subtypes. drugbank.com Like 5-HT2 receptors, α1-adrenergic receptors are coupled to the Gq signaling pathway, and their stimulation leads to an increase in intracellular calcium, causing vasoconstriction. uoanbar.edu.iq Conversely, α2-adrenergic receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP. nih.gov
Dopamine (B1211576) Receptors: Ergotamine also interacts with dopamine D2 receptors as a partial agonist. drugbank.comnih.gov D2 receptors are, similar to 5-HT1 and α2 receptors, coupled to Gi proteins. Their activation inhibits adenylyl cyclase, which can influence neurotransmitter release and neuronal excitability. patsnap.com
Table 1: Ergotamine Interaction with G Protein-Coupled Receptors
| Receptor Target | Action | Signaling Pathway | General Cellular Response |
|---|---|---|---|
| 5-HT1B/1D | Agonist | Gi/o-coupled (Inhibition of Adenylyl Cyclase) | Inhibitory (e.g., vasoconstriction, inhibition of neurotransmitter release) |
| 5-HT2A/2B | Agonist/Partial Agonist | Gq-coupled (Activation of Phospholipase C) | Excitatory (e.g., smooth muscle contraction) |
| Alpha-1 Adrenergic | Partial Agonist | Gq-coupled (Activation of Phospholipase C) | Excitatory (e.g., vasoconstriction) |
| Alpha-2 Adrenergic | Partial Agonist | Gi/o-coupled (Inhibition of Adenylyl Cyclase) | Inhibitory (e.g., inhibition of neurotransmitter release) |
| Dopamine D2 | Agonist | Gi/o-coupled (Inhibition of Adenylyl Cyclase) | Modulation of neuronal excitability and neurotransmitter release |
Non-G Protein-Coupled Receptor Signaling Mechanisms
While the primary pharmacological actions of ergotamine are mediated through GPCRs, recent research has explored its interactions with other receptor types, specifically ligand-gated ion channels. Studies have shown that ergotamine does not interact with the 5-HT3A receptor, which is a ligand-gated ion channel, distinguishing its serotonergic activity from serotonin itself in this regard. nih.gov
However, emerging evidence indicates that ergotamine can modulate the function of other ligand-gated ion channels. Research has demonstrated that ergotamine can inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate (B1630785) receptor. nih.gov This inhibitory effect is concentration-dependent and can prevent excessive calcium (Ca2+) influx into neurons that is often triggered by overstimulation of NMDA receptors. nih.gov Furthermore, ergotamine has been shown to interact with and modulate inhibitory glycine receptors, which are pentameric ligand-gated chloride channels. nih.govresearchgate.net These interactions suggest that ergotamine's neurological effects may be more complex than previously understood, extending beyond the canonical GPCR pathways. nih.gov
Cellular and Tissue-Specific Mechanistic Actions
The engagement of various receptor signaling pathways by ergotamine translates into distinct and potent actions on different cell types and tissues throughout the body.
Vascular Smooth Muscle Cell Responses
Ergotamine is a potent vasoconstrictor, an effect central to its therapeutic use. drugbank.com This action is primarily mediated by its agonist effects on 5-HT1B/1D receptors located on the smooth muscle cells of intracranial blood vessels. drugbank.compatsnap.com Activation of these receptors leads to the constriction of dilated cranial arteries. Additionally, ergotamine's partial agonist activity at α1-adrenergic receptors contributes to its vasoconstrictive properties. drugbank.com The contraction of vascular smooth muscle is initiated by an increase in intracellular Ca2+. nih.gov The activation of Gq-coupled receptors (like 5-HT2A and α1-adrenergic) by ergotamine triggers the IP3 pathway, leading to the release of Ca2+ from the sarcoplasmic reticulum and subsequent muscle cell contraction. youtube.com Studies on isolated human veins show that ergotamine-induced contractions are long-lasting and dependent on the influx of extracellular calcium. nih.gov
Neuronal Excitability and Neurotransmitter Release Modulation
Ergotamine modulates neuronal activity through multiple receptor interactions. Its partial agonist activity at dopamine D2 receptors can influence mood and motor control. nih.gov In addition to its postsynaptic receptor effects, ergotamine can act on presynaptic autoreceptors to regulate the release of neurotransmitters. For instance, activation of presynaptic 5-HT1D and α2-adrenergic receptors on sensory nerve endings can inhibit neurotransmitter release. drugbank.comnih.gov Furthermore, recent findings show that ergotamine can inhibit NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity. nih.gov By blocking these receptors, ergotamine can reduce neuronal excitability and prevent the excessive Ca2+ influx associated with neuronal damage. nih.gov It also modulates inhibitory neurotransmission by interacting with glycine receptors. nih.gov
Uterine Smooth Muscle Cell Contractility
Ergotamine is a highly active uterine stimulant, an effect shared by other ergot alkaloids like ergometrine. drugbank.comdrugbank.com This uterotonic action is mediated through the stimulation of 5-HT2 and α1-adrenergic receptors in the myometrium. uoanbar.edu.iqpatsnap.com Activation of these Gq-coupled receptors increases intracellular calcium concentrations within the uterine smooth muscle cells. patsnap.com This elevation in calcium activates the contractile proteins actin and myosin, leading to more forceful and frequent uterine contractions. patsnap.com This mechanism is particularly effective after delivery, when sustained contractions are necessary to constrict uterine blood vessels and prevent hemorrhage. drugbank.comnih.gov
Inhibition of Pro-inflammatory Neuropeptide Release
A key mechanism in ergotamine's efficacy is its ability to inhibit the release of pro-inflammatory neuropeptides from sensory nerve endings in the trigeminal system. drugbank.com During a migraine attack, activation of the trigeminal nerve leads to the release of vasodilating neuropeptides such as Calcitonin Gene-Related Peptide (CGRP). frontiersin.org CGRP is a potent vasodilator and is involved in pain transmission and neurogenic inflammation. frontiersin.orgresearchgate.net Ergotamine, by activating presynaptic 5-HT1D receptors on these trigeminal nerve fibers, inhibits the release of CGRP. drugbank.comresearchgate.net This action prevents the vasodilation of cranial vessels and reduces the inflammatory response, thereby addressing key components of migraine pathophysiology. researchgate.net
Comparative Receptor Pharmacology Across Ergot Alkaloids
Ergot alkaloids, a class of compounds derived from the Claviceps purpurea fungus, exhibit complex pharmacological profiles due to their structural similarity to biogenic amines like serotonin, dopamine, and norepinephrine (B1679862). quizlet.comnih.gov This resemblance allows them to interact with a wide range of adrenergic, dopaminergic, and serotonergic receptors, often with varying degrees of affinity and activity (agonist, partial agonist, or antagonist). nih.govdrugbank.comnih.gov The specific clinical effects of each ergot alkaloid are determined by its unique receptor binding profile. researchgate.net
Ergotamine demonstrates a broad spectrum of activity, interacting with multiple receptor subtypes. wikipedia.org It functions as a partial agonist and/or antagonist at tryptaminergic, dopaminergic, and alpha-adrenergic receptors. drugbank.comnih.gov Its therapeutic effect in migraines is largely attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, which leads to the constriction of intracranial blood vessels, and its action on 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides. drugbank.comnih.govnih.gov Ergotamine also shows high affinity for other serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as for dopamine and adrenergic receptors. wikipedia.org
The receptor pharmacology of other ergot alkaloids differs significantly, leading to distinct therapeutic applications.
Bromocriptine is primarily recognized for its potent agonist activity at dopamine D2 receptors. pharmacology2000.comdrugbank.com This selectivity makes it effective in treating conditions related to hyperprolactinemia and Parkinson's disease. pharmacology2000.com While it interacts with serotonin and adrenergic receptors, its dopaminergic effects are the most pronounced. drugbank.com
Lisuride also acts as a dopamine receptor agonist but displays a more mixed profile, with high affinity for both dopamine and serotonin receptors. nih.govnih.gov Its action as an agonist at 5-HT1A and 5-HT2A/2C receptors, in addition to its dopaminergic effects, contributes to its use in managing Parkinson's disease. nih.gov
Methysergide , a semi-synthetic derivative, is a potent 5-HT2 receptor antagonist. nih.govwikipedia.org It is metabolized to methylergometrine, which is a potent agonist of 5-HT1B/1D receptors and is thought to be responsible for methysergide's antimigraine effects. wikipedia.orgihs-headache.org Unlike ergotamine, its primary use is in the prophylaxis of migraines. quizlet.com
The diverse receptor affinities across this class of compounds are detailed in the following table, which highlights the molecular basis for their varied pharmacological actions.
Comparative Receptor Binding Affinities (Ki, nM) of Select Ergot Alkaloids
| Receptor Subtype | Ergotamine | Bromocriptine | Lisuride | Methysergide |
|---|---|---|---|---|
| Serotonin (5-HT) | ||||
| 5-HT1A | 4.9 | 3.5 | 1.1 | 162 |
| 5-HT1B | 0.6 | 11.2 | 3.5 | 12.6 |
| 5-HT1D | 0.4 | 6.8 | 2.0 | 15.8 |
| 5-HT2A | 1.8 | 9.5 | 0.3 | 2.0 |
| 5-HT2C | 1.0 | 18.2 | 0.9 | 1.3 |
| Dopamine (D) | ||||
| D1 | 18 | 160 | 200 | 1100 |
| D2 | 1.8 | 2.9 | 0.3 | 40 |
| D3 | 2.5 | 4.6 | 0.1 | 30 |
| Adrenergic (α) | ||||
| α1A | 1.3 | 3.6 | 10 | 15 |
Biosynthesis and Synthetic Chemistry of Ergotamine
Biogenesis of Ergot Alkaloids
The natural production of ergot alkaloids is a fascinating and complex process confined to a specific group of fungi. These organisms have evolved intricate enzymatic machinery to construct the characteristic ergoline (B1233604) ring system and further elaborate it into a diverse array of bioactive compounds, including ergotamine.
Fungal Production and Taxonomy of Producer Organisms
Ergot alkaloids are primarily produced by fungi belonging to the phylum Ascomycota. mdpi.comapsnet.org The most well-known and historically significant producers are members of the genus Claviceps, particularly Claviceps purpurea, commonly known as the ergot fungus. wikipedia.orgwikipedia.orgnih.gov This fungus infects the developing grains of rye and other cereals, forming a dark, hardened sclerotium (the ergot) where the alkaloids are concentrated. apsnet.orgwikipedia.org
While Claviceps species are the most prolific producers of the complex ergopeptines like ergotamine, the ability to synthesize the basic ergoline scaffold is more widespread. nih.govmdpi.com Other genera within the family Clavicipitaceae, such as Epichloë, Atkinsonella, Balansia, and Periglandula, also contain ergot alkaloid-producing species. mdpi.comapsnet.org These fungi often exist as endophytic symbionts within various grasses. apsnet.orgoup.com
Beyond the Clavicipitaceae, the capacity for ergot alkaloid biosynthesis has been identified in fungi from the family Trichocomaceae (order Eurotiales), including species of Aspergillus and Penicillium. mdpi.comnih.govoup.com For instance, some isolates of the opportunistic human pathogen Aspergillus fumigatus are known to produce a range of ergot alkaloids. wikipedia.orgoup.com The taxonomic distribution of ergot alkaloid production suggests a complex evolutionary history of the biosynthetic pathway. nih.gov
Table 1: Major Fungal Producers of Ergot Alkaloids
| Family | Genus | Notable Species | Typical Habitat/Association |
| Clavicipitaceae | Claviceps | C. purpurea, C. fusiformis, C. paspali | Pathogens of grasses and cereals |
| Clavicipitaceae | Epichloë | Various species | Endophytic symbionts of grasses |
| Clavicipitaceae | Periglandula | Various species | Symbionts of morning glories |
| Trichocomaceae | Aspergillus | A. fumigatus | Saprophytic, opportunistic pathogen |
| Trichocomaceae | Penicillium | Various species | Saprophytic |
Elucidation of Enzymatic Pathways and Key Intermediates (e.g., Ergoline Ring System)
The biosynthesis of all ergot alkaloids begins with the construction of the tetracyclic ergoline ring system. mdpi.com This process starts from two primary precursors: the amino acid L-tryptophan and the isoprenoid donor dimethylallyl diphosphate (B83284) (DMAPP). nih.govmdpi.com The initial and committing step is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). apsnet.orgnih.gov This reaction forms the first key intermediate, 4-(γ,γ)-dimethylallyltryptophan (DMAT). nih.gov
Following the formation of DMAT, a series of enzymatic reactions, including N-methylation, C-C bond formations, and oxidations, lead to the step-wise assembly of the ergoline ring. A key intermediate in this pathway is chanoclavine-I, which is then converted to agroclavine (B1664434). oup.commdpi.com Agroclavine is a pivotal branch point in the pathway. In Claviceps purpurea, agroclavine is hydroxylated to elymoclavine, which is subsequently oxidized to paspalic acid and then isomerized to D-lysergic acid. nih.gov
D-lysergic acid is the immediate precursor to the more complex ergot alkaloids, including the simple lysergic acid amides (e.g., ergonovine) and the ergopeptines (e.g., ergotamine). nih.gov The formation of ergotamine from D-lysergic acid involves a complex, non-ribosomal peptide synthetase (NRPS) system. nih.govresearchgate.net This enzymatic machinery sequentially adds and cyclizes the three amino acids that constitute the tripeptide side chain of ergotamine: L-alanine, L-phenylalanine, and L-proline. nih.gov
Table 2: Key Intermediates in Ergotamine Biosynthesis
| Precursors | Key Intermediates | Final Precursor to Peptide Moiety |
| L-Tryptophan | 4-(γ,γ)-Dimethylallyltryptophan (DMAT) | D-Lysergic Acid |
| Dimethylallyl Diphosphate (DMAPP) | Chanoclavine-I | |
| Agroclavine | ||
| Elymoclavine |
Genetic Clusters and Regulation of Biosynthetic Processes
The genes responsible for ergot alkaloid biosynthesis are typically organized into a gene cluster, often referred to as the eas (ergot alkaloid synthesis) cluster. nih.gov This clustering facilitates the co-regulation of the genes involved in the pathway. The composition of the eas cluster varies between different ergot alkaloid-producing fungi, which accounts for the diversity of ergot alkaloids they produce. mdpi.comnih.gov
In Claviceps purpurea, the ergotamine biosynthesis gene cluster contains genes encoding the enzymes for the early steps of ergoline ring formation (e.g., dmaW for DMATS), as well as the genes for the non-ribosomal peptide synthetases (lpsA and lpsB) required for the assembly of the tripeptide side chain. nih.govmdpi.com The presence of functional NRPS genes is what distinguishes the ergopeptine-producing fungi like C. purpurea from those that only produce simpler clavine alkaloids. nih.gov
The regulation of ergot alkaloid biosynthesis is complex and influenced by various environmental and nutritional factors. For instance, in Claviceps purpurea, alkaloid production is often linked to the morphological development of the fungus and is typically highest in the sclerotia. The expression of the genes within the eas cluster is tightly controlled, ensuring that the energetically expensive process of alkaloid production occurs at the appropriate time and place.
Chemical Synthesis and Derivatization
The complex, polycyclic structure of ergotamine has presented a significant challenge to synthetic organic chemists. The development of methods to synthesize ergotamine and its analogs has not only been a testament to the advancement of synthetic methodology but has also enabled detailed studies of their biological activities.
Total Synthesis Approaches to Ergotamine and Analogs
The total synthesis of ergotamine is a formidable undertaking due to the presence of multiple stereocenters and the sensitive nature of the ergoline core. Early and landmark work in this area was conducted by Albert Hofmann and his team, who, while not achieving a de novo total synthesis, developed crucial methods for the interconversion of ergot alkaloids and the synthesis of lysergic acid.
The first total synthesis of lysergic acid, the core of ergotamine, was a major milestone in organic chemistry. Subsequent synthetic efforts have focused on developing more efficient and stereocontrolled routes to the ergoline skeleton and its derivatives. These approaches often involve intricate strategies for the construction of the indole ring and the subsequent annulation of the other rings of the ergoline system. The synthesis of the tripeptide side chain and its stereoselective attachment to the lysergic acid core represents another significant challenge that must be overcome in the total synthesis of ergotamine.
Semi-synthetic Derivatives and Structure-Activity Relationship Studies
The availability of naturally produced lysergic acid from the fermentation of Claviceps species has facilitated the development of a vast number of semi-synthetic derivatives. wikipedia.org By modifying the peptide side chain or other parts of the ergoline nucleus, chemists have been able to create a wide range of compounds with altered pharmacological profiles.
One of the most well-known semi-synthetic derivatives is lysergic acid diethylamide (LSD), which is synthesized from lysergic acid. wikipedia.orgwikipedia.org Another important semi-synthetic derivative is dihydroergotamine (B1670595), which is produced by the hydrogenation of ergotamine. This modification alters the compound's receptor binding profile and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on ergotamine and its derivatives have provided valuable insights into the molecular features required for their biological activity. These studies have shown that both the ergoline ring system and the nature of the substituent at the C8 position (the peptide side chain in the case of ergotamine) are crucial for receptor binding and functional activity. The stereochemistry of the molecule is also of paramount importance, with different stereoisomers often exhibiting dramatically different biological effects. These SAR studies have been instrumental in the design of new ergot-based therapeutic agents with improved efficacy and selectivity.
Directed Biosynthesis Strategies for Novel Molecules
The inherent biological machinery of ergot alkaloid-producing fungi, particularly the nonribosomal peptide synthetases (NRPSs) involved in ergopeptine assembly, offers a tantalizing platform for the generation of novel molecules. Directed biosynthesis, a strategy that involves either feeding the producing organism with synthetic precursors or genetically modifying the biosynthetic enzymes, has been successfully employed to create new ergot alkaloids not found in nature.
One of the primary approaches in directed biosynthesis is precursor-directed biosynthesis. This technique leverages the partial substrate promiscuity of the enzymes in the ergot alkaloid pathway. By introducing synthetic analogues of the natural amino acid precursors of the ergopeptine side chain into the fermentation medium of Claviceps purpurea, the fungus can incorporate these unnatural building blocks to generate novel ergot alkaloids. nih.govresearchgate.net
A notable example of this strategy is the production of three unnatural ergopeptines by feeding L-norvaline, an analogue of L-valine and L-leucine, to a culture of Claviceps purpurea. researchgate.net This resulted in the synthesis of ergorine, ergonorine, and ergonornorine. Ergorine is an analogue of ergovaline, and ergonorine is an analogue of ergocornine, with both new compounds featuring an n-propyl substituent at the C-5' position instead of the usual isopropyl group. Ergonornorine is particularly significant as it represents the first instance of an ergopeptine with an unnatural amino acid incorporated at the first position of the cyclol moiety, possessing an n-propyl group at both the C-2' and C-5' positions. researchgate.net
| Precursor Fed | Producing Organism | Novel Ergopeptine Produced | Structural Modification | Parent Ergopeptine Analogue |
|---|---|---|---|---|
| L-norvaline | Claviceps purpurea | Ergorine | n-propyl group at C-5' | Ergovaline |
| L-norvaline | Claviceps purpurea | Ergonorine | n-propyl group at C-5' | Ergocornine |
| L-norvaline | Claviceps purpurea | Ergonornorine | n-propyl group at C-2' and C-5' | Not applicable |
In addition to precursor feeding, genetic engineering of the nonribosomal peptide synthetases (NRPSs) responsible for the assembly of the tripeptide side chain of ergopeptines presents a powerful strategy for generating novel molecules. The key enzyme in this process is lysergyl peptide synthetase A (LPSA), a large, multi-modular enzyme where each module is responsible for the recognition, activation, and incorporation of a specific amino acid. nih.govresearchgate.net
The modular nature of LPSA makes it an ideal target for combinatorial biosynthesis. By swapping entire modules or specific domains within the LPSA enzyme, it is possible to alter the amino acid sequence of the resulting ergopeptine, thereby creating novel compounds. nih.gov The substrate specificity of each adenylation (A) domain within an LPSA module determines which amino acid is incorporated. By exchanging these domains, researchers can rationally design chimeric LPSA enzymes to produce ergopeptines with desired amino acid substitutions.
While the generation of entirely new ergopeptines through this method is an active area of research, the proof-of-concept has been demonstrated by the successful production of known ergopeptines in engineered host organisms. For instance, by constructing chimeric LPSA enzymes and expressing them in a heterologous host, Aspergillus nidulans, researchers have been able to direct the synthesis of specific ergopeptines. In one such study, a mixed-culture system of Claviceps paspali (to supply the lysergic acid precursor) and a recombinant A. nidulans strain expressing a chimeric LPSA resulted in the production of α-ergocryptine and ergotamine at titers of 1.46 mg/L and 1.09 mg/L, respectively. nih.govresearchgate.net These findings lay the groundwork for the future creation of a diverse array of novel ergopeptine structures through the rational engineering of LPSA enzymes.
| Strategy | Engineered Enzyme | Host Organism | Ergopeptine Produced | Reported Titer |
|---|---|---|---|---|
| Module assembly of chimeric LPSA | Chimeric LPSA | Aspergillus nidulans (in mixed culture with Claviceps paspali) | α-Ergocryptine | 1.46 mg/L |
| Module assembly of chimeric LPSA | Chimeric LPSA | Aspergillus nidulans (in mixed culture with Claviceps paspali) | Ergotamine | 1.09 mg/L |
Molecular Pharmacology of Caffeine
Adenosine (B11128) Receptor Antagonism
The structural similarity between caffeine (B1668208) and the endogenous nucleoside adenosine allows caffeine to bind to adenosine receptors without activating them, acting as a competitive antagonist. wikipedia.orgrcsb.org By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to many of its characteristic stimulant effects. nih.govnih.gov The concentrations of caffeine achieved in the body that produce mild CNS stimulation are within the range associated with adenosine receptor blockade. nih.gov
Caffeine acts as a non-selective antagonist across all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govnih.gov However, it displays varying potencies for each subtype. wikipedia.org The primary targets for caffeine's effects in the brain are the A1 and A2A receptors, which are predominantly expressed in this region. imrpress.com A2B and A3 receptors are found at relatively low levels in the brain and are more associated with peripheral tissues. mdpi.com
The affinity of caffeine for these receptors, often expressed as the dissociation constant (Ki) or affinity constant (KD), indicates the concentration required to bind to half of the receptors. Research has established the following approximate affinity values for caffeine at human adenosine receptors:
A1 Receptor: 12 µM to 40 µM wikipedia.orgnih.gov
A2A Receptor: 2.4 µM wikipedia.org
A2B Receptor: 13 µM wikipedia.org
A3 Receptor: 80 µM wikipedia.org
These values demonstrate that caffeine has the highest affinity for the A2A receptor, followed by the A1 and A2B receptors, and a significantly lower affinity for the A3 receptor. wikipedia.orgimrpress.com This non-selective blockade influences a wide array of neuronal pathways by indirectly affecting the release of various neurotransmitters, including dopamine (B1211576), acetylcholine (B1216132), glutamate (B1630785), and serotonin (B10506). nih.govnih.gov For instance, antagonism of A2A receptors in the ventrolateral preoptic area can reduce inhibitory GABA neurotransmission, contributing to wakefulness. wikipedia.org Some studies also suggest caffeine may act as an inverse agonist at the A2A receptor, meaning it can suppress the receptor's spontaneous activity, an effect that could be relevant in conditions like Parkinson's disease. acs.org
Table 1: Caffeine's Binding Affinity for Human Adenosine Receptor Subtypes
| Receptor Subtype | Reported Affinity (KD or Ki value) |
|---|---|
| A1 | 12 - 40 µM |
| A2A | 2.4 µM |
| A2B | 13 µM |
| A3 | 80 µM |
Data sourced from studies on human adenosine receptors. wikipedia.orgnih.gov
Persistent or chronic exposure to an antagonist like caffeine can lead to compensatory changes in the targeted receptor system. nih.gov Studies have consistently shown that chronic caffeine administration results in an upregulation, or increase in the density, of adenosine receptors, particularly the A1 and A2A subtypes. nih.govahajournals.orgnih.gov
In one study involving human subjects who consumed 750 mg of caffeine daily for a week, the density (Bmax) of A2A receptors in platelet membranes significantly increased. ahajournals.orgnih.gov Before caffeine administration, the Bmax was 98±2 fmol/mg protein. nih.gov At 12 and 60 hours after caffeine withdrawal, the Bmax rose to 128±3 and 132±2 fmol/mg protein, respectively, without a significant change in binding affinity (KD). nih.gov
This upregulation is accompanied by a sensitization of the receptor's functional response. ahajournals.orgnih.gov For example, following chronic caffeine intake, the A2A receptor agonist HE-NECA was more potent at increasing cAMP accumulation and inhibiting platelet aggregation. nih.gov This adaptive upregulation and sensitization of adenosine receptors are believed to be key factors in the development of caffeine tolerance and the experience of withdrawal symptoms upon cessation of use. nih.govnih.gov While upregulation of A1 and A2A receptors is a common finding, some studies have reported conflicting results, suggesting downregulation or no change in receptor density after chronic exposure under certain conditions. diva-portal.org
Table 2: Effects of Chronic Caffeine Administration on Human Platelet A2A Adenosine Receptors
| Measurement | Control (Caffeine Abstinence) | 12 Hours Post-Caffeine | 60 Hours Post-Caffeine |
|---|---|---|---|
| A2A Receptor Density (Bmax) | 98 ± 2 fmol/mg protein | 128 ± 3 fmol/mg protein | 132 ± 2 fmol/mg protein |
| Agonist Potency (cAMP EC50) | 59 ± 3 nmol/L | 31 ± 3 nmol/L | 21 ± 2 nmol/L |
| Agonist Potency (Aggregation IC50) | 90 ± 6 nmol/L | 50 ± 5 nmol/L | 30 ± 2 nmol/L |
Data from a study on human volunteers after one week of 750 mg/day caffeine intake. A lower EC50/IC50 value indicates increased potency. nih.gov
Adenosine Receptor-Independent Mechanisms
While adenosine receptor antagonism is the principal mechanism for caffeine's stimulant effects at typical dietary concentrations, other biochemical actions can occur, especially at higher, supranormal concentrations. wikipedia.orgnih.govnih.gov
Caffeine can act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that break down the second messenger molecule cyclic adenosine monophosphate (cAMP). nih.gov By inhibiting PDEs, caffeine can lead to an increase in intracellular cAMP levels. wikipedia.org However, this action requires significantly higher concentrations of caffeine than those needed for adenosine receptor antagonism and is generally not considered a primary mechanism of action at normal levels of consumption. wikipedia.orgnih.gov
Caffeine is known to affect intracellular calcium (Ca2+) homeostasis by modulating the release of calcium from internal stores, such as the endoplasmic reticulum. nih.gov It can act as an antagonist of the inositol (B14025) trisphosphate (IP3) receptor and an activator of ryanodine (B192298) receptors (RyRs). wikipedia.org This effect, which can influence cellular processes like muscle contraction and neurotransmission, also occurs at high concentrations, with thresholds for significant effects typically starting around 250 µM and becoming robust at much higher levels. nih.gov
Caffeine can interact with gamma-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.govdiva-portal.org It is thought to act as a weak antagonist at these sites. nih.gov This interaction could potentially contribute to caffeine's stimulant and anxiogenic effects by reducing GABAergic inhibition. diva-portal.org As with PDE inhibition and calcium modulation, this mechanism is relevant primarily at high, often toxic, concentrations of caffeine, far exceeding those achieved through normal dietary intake. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-hexynyl-5'-N-ethylcarboxamidoadenosine (HE-NECA) |
| 8-{4-[(2-aminoethyl)amino]carbonylmethyloxyphenyl}xanthine (XAC) |
| Adenosine |
| Caffeine |
| Calcium |
| Cyclic adenosine monophosphate (cAMP) |
| Dopamine |
| DPCPX |
| Ergotamine tartrate |
| Gamma-aminobutyric acid (GABA) |
| Glutamate |
| Inositol trisphosphate (IP3) |
| MSX-3 |
| Serotonin |
Cellular and Neurobiological Effects of Caffeine
Caffeine exerts significant influence at the cellular and neurobiological levels, primarily through its interaction with adenosine receptors. These interactions lead to a cascade of effects that modulate synaptic activity and offer neuroprotective benefits in various preclinical settings.
Modulation of Synaptic Transmission and Plasticity
Caffeine's primary mechanism of action in the brain is as a non-selective antagonist of adenosine A1 and A2A receptors. frontiersin.orgbasicmedicalkey.com Adenosine, an endogenous nucleoside, typically acts as an inhibitory neuromodulator, and by blocking its receptors, caffeine effectively removes this brake on neural activity. nih.gov This antagonism leads to a variety of downstream effects on synaptic transmission and plasticity, the cellular basis for learning and memory.
At the synaptic level, caffeine has been shown to modulate the release of several key neurotransmitters. By blocking presynaptic A1 receptors, which normally inhibit neurotransmitter release, caffeine can increase the release of acetylcholine in the hippocampus and prefrontal cortex. frontiersin.org It also influences dopaminergic neurotransmission in the striatum through both A1 and A2A receptors. basicmedicalkey.com Specifically, caffeine can induce dopamine release by acting on A1 receptors on dopaminergic terminals and also via a glutamate-dependent mechanism involving A1-A2A receptor heteromers on glutamatergic terminals. basicmedicalkey.com
One of the most studied aspects of caffeine's influence on synaptic function is its effect on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.org The role of caffeine in LTP is complex and appears to be dependent on the specific adenosine receptor subtype involved. Antagonism of A1 receptors has been demonstrated to strengthen synapses through LTP. frontiersin.org Conversely, antagonism of A2A receptors has been shown to attenuate or even reverse LTP-like effects. frontiersin.orgnih.govnih.gov
Research in mouse hippocampal slices has shown that caffeine can facilitate synaptic transmission but decrease the amplitude of LTP. nih.gov These distinct effects were found to be mediated by different adenosine receptors: the facilitation of synaptic transmission was linked to A1 receptor antagonism, while the reduction in LTP was dependent on A2A receptor blockade. nih.gov Interestingly, some studies suggest that chronic caffeine consumption might lead to a diminished capacity for LTP-like plasticity. neurosciencenews.compsypost.org
Interactive Data Table: Research Findings on Caffeine's Modulation of Synaptic Plasticity
| Study Focus | Model System | Key Findings | Reference |
| Caffeine's effect on synaptic transmission and LTP | Mouse hippocampal slices | Facilitated synaptic transmission (via A1R) and decreased LTP amplitude (via A2AR). | nih.gov |
| Chronic caffeine consumption and plasticity | Healthy human subjects | Chronic caffeine use may diminish LTP-like plasticity. | frontiersin.orgneurosciencenews.compsypost.org |
| Caffeine's impact on neurotransmitter release | Rodent brain studies | Increases acetylcholine release in the hippocampus and prefrontal cortex. Modulates dopamine release in the striatum. | basicmedicalkey.comfrontiersin.org |
| Acute caffeine intake and LTP-like effects | Healthy human subjects | Acute caffeine administration reduced the degree of LTP-like potentiation. | nih.gov |
| Caffeine's modulation of various synaptic receptors | Review of hippocampal and neocortical studies | Modulates synaptic receptors and channels by mobilizing intracellular calcium, inhibiting phosphodiesterase, and blocking adenosine and GABA receptors. | nih.goveurekaselect.com |
Neuroprotective Mechanisms in Preclinical Models
Caffeine has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders. These protective mechanisms are multifaceted and involve the modulation of neuroinflammation, oxidative stress, and apoptosis. mdpi.com
A key mechanism underlying caffeine's neuroprotection is its anti-inflammatory activity. In animal models, caffeine has been shown to attenuate neuroinflammation induced by agents like lipopolysaccharide (LPS). nih.govaimspress.com It can reduce the activation of microglia, the primary immune cells of the central nervous system, and decrease the production of pro-inflammatory cytokines. mdpi.comaimspress.com For instance, in LPS-injected mice, caffeine treatment led to a marked reduction in the expression of inflammatory mediators such as TNF-α, NOS-2, and Cox-2. nih.gov
Caffeine also exerts potent antioxidant effects. It can combat oxidative stress by scavenging reactive oxygen species (ROS), preventing lipid peroxidation, and enhancing the body's own antioxidant defense systems. mdpi.comopenveterinaryjournal.com Studies have shown that caffeine can upregulate the expression of neuroprotective proteins like Nrf-2 and HO-1, which play a crucial role in cellular protection against oxidative damage. mdpi.comresearchgate.net In a mouse model of cadmium-induced neurotoxicity, caffeine was found to mitigate oxidative stress and neuroinflammation. mdpi.comopenveterinaryjournal.com
Furthermore, caffeine has been shown to interfere with apoptotic (cell death) pathways. In a mouse model of neurodegeneration, caffeine treatment reversed the increased expression of pro-apoptotic proteins and the decreased expression of anti-apoptotic proteins induced by LPS. nih.gov
The neuroprotective effects of caffeine have been observed in models of various neurodegenerative diseases. In models of Parkinson's disease, caffeine has been shown to protect dopaminergic neurons from toxins like MPTP. nih.govresearchgate.net This protection is largely attributed to the blockade of A2A receptors. nih.gov In models of Alzheimer's disease, caffeine has been found to reduce the production and deposition of amyloid-beta plaques. nih.gov
Interactive Data Table: Neuroprotective Effects of Caffeine in Preclinical Models
| Preclinical Model | Neurotoxic Agent/Condition | Key Neuroprotective Mechanisms of Caffeine | Reference |
| Mouse model of neurodegeneration | Lipopolysaccharide (LPS) | Reduced oxidative stress (decreased ROS and LPO), attenuated neuroinflammation (reduced TNF-α, NOS-2, Cox-2), and inhibited apoptosis. | nih.govresearchgate.net |
| Mouse model of Parkinson's Disease | MPTP | Protected against dopaminergic neurotoxicity, an effect mediated by A2A receptor antagonism. | nih.govresearchgate.net |
| Mouse model of Alzheimer's Disease | Transgenic mice (APPsw) | Reduced amyloid-beta deposition in the hippocampus and cortex. | nih.gov |
| Mouse model of cadmium toxicity | Cadmium | Mitigated oxidative stress and neuroinflammation. | mdpi.comopenveterinaryjournal.com |
| Rat model of stress-induced LTP impairment | Stress | Prevented the impairment of LTP. | aimspress.com |
| Mouse model of traumatic brain injury (TBI) | Cortical contusion injury | Chronic treatment decreased glutamate release and inflammatory cytokine production. | mdpi.com |
Pharmacological Interplay Within the Cafergot Compound
Synergistic Receptor-Level Interactions
The primary mechanism of Cafergot involves the complementary actions of ergotamine and caffeine (B1668208) on various receptor systems. Ergotamine exhibits a complex binding profile, acting as an agonist or antagonist at several receptor types. drugbank.com Its therapeutic effect in migraine is largely attributed to its agonist activity at 5-HT1B and 5-HT1D serotonin (B10506) receptors located on intracranial blood vessels. wikipedia.orgmims.comnih.gov Activation of these receptors leads to vasoconstriction, counteracting the vasodilation believed to contribute to migraine pain. drugbank.com
Table 1: Ergotamine Receptor Binding Profile
| Receptor Target | Action of Ergotamine | Primary Therapeutic Relevance in Migraine |
|---|---|---|
| 5-HT1B/5-HT1D Receptors | Agonist drugbank.comwikipedia.orgmims.com | Cranial vasoconstriction, relief of migraine headache drugbank.comnih.gov |
| Alpha-Adrenergic Receptors | Agonist/Stimulation mims.comnih.govnih.gov | Contributes to peripheral and cranial vasoconstriction drugbank.comrxlist.comdrugs.com |
| Dopamine (B1211576) Receptors | Agonist drugbank.comwikipedia.orgnih.gov | Part of complex mechanism, less central to migraine relief nih.gov |
Influence of Caffeine on Ergotamine's Cellular Absorption and Distribution
A critical aspect of the synergy within this compound is the pharmacokinetic role played by caffeine. Caffeine significantly enhances the gastrointestinal absorption of ergotamine. mims.commims.commedicinenet.com Studies have shown that the addition of caffeine can increase the gastric absorption of ergotamine by at least 44%. mims.com This enhancement accelerates the onset of ergotamine's therapeutic action. mims.commims.com
The precise mechanism for this increased absorption is thought to be related to caffeine's ability to increase the water solubility of ergotamine molecules. nih.govnih.gov Research involving rat small intestines suggests that the rate-limiting step in ergotamine absorption is its transport from the gastrointestinal membrane into the bloodstream. nih.gov By increasing the water solubility of ergotamine, caffeine facilitates this transport step, leading to faster and more complete absorption. nih.govnih.gov
Table 2: Pharmacokinetic Interaction of Caffeine on Ergotamine
| Pharmacokinetic Parameter | Effect of Caffeine on Ergotamine | Reported Mechanism/Finding |
|---|---|---|
| Absorption Rate | Accelerated and Increased mims.commims.com | Caffeine speeds up and increases enteral absorption of ergotamine. mims.commims.com |
| Extent of Absorption | Increased by at least 44% mims.com | Caffeine enhances the amount of ergotamine absorbed from the GI tract. mims.com |
| Bioavailability | Improved nih.gov | The absolute oral bioavailability of ergotamine alone is low (~2%). mims.commims.com |
| Mechanism | Increased Water Solubility nih.govnih.gov | Caffeine is thought to increase the water solubility of neutral ergotamine molecules, enhancing transport into the blood. nih.gov |
Combined Mechanisms of Action on Vascular Tone and Neural Pathways
The ultimate therapeutic effect of this compound is the result of the combined influence of ergotamine and caffeine on vascular tone and neural signaling pathways, particularly within the cranial region. Both compounds are cranial vasoconstrictors. rxlist.comdrugs.comdrugs.com
Ergotamine exerts a direct stimulating effect on the smooth muscle of cranial and peripheral blood vessels, leading to vasoconstriction. rxlist.comdrugs.comdrugs.com This action is mediated primarily through its agonist effects at 5-HT1B/1D and alpha-adrenergic receptors. mims.comnih.gov Beyond its vascular effects, ergotamine also acts on the neural pathways implicated in migraine. It is believed to activate 5-HT1D receptors on the sensory nerve endings of the trigeminal system, which inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related protein (CGRP). drugbank.comnih.gov Patients with migraines often have elevated levels of CGRP, a potent vasodilator and pain-signaling molecule. nih.gov
Caffeine complements this action by producing its own cranial vasoconstriction through the blockade of vasodilating adenosine (B11128) receptors. nih.gov The combination of these two distinct vasoconstrictive mechanisms results in a more potent and sustained reduction in the amplitude of pulsations in the cranial arteries, which is considered a key factor in alleviating migraine pain. drugbank.comrxlist.com
| Combined Effect | Enhanced and prolonged vasoconstriction of dilated extracranial arteries. mims.comrxlist.comdrugs.com | Addresses both the vascular and neuro-inflammatory components of a migraine attack. drugbank.comnih.gov |
Advanced Analytical Methodologies for Ergotamine and Caffeine Research
Chromatographic Techniques
Chromatography remains a cornerstone for the separation and quantification of ergotamine and caffeine (B1668208) from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD) is a powerful and versatile method for the simultaneous analysis of ergotamine and caffeine. oup.comresearchgate.net This technique offers high sensitivity, particularly for ergotamine. oup.comnih.gov
Several studies have developed and validated HPLC-DAD methods for the simultaneous determination of ergotamine and caffeine, often in combination with other active pharmaceutical ingredients. researchgate.netnih.gov The separation is typically achieved on a reversed-phase column, such as a C8 or C18 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is commonly employed to achieve optimal separation. oup.comnih.gov
DAD allows for the monitoring of absorbance at multiple wavelengths, which is useful for the identification and quantification of both caffeine and ergotamine. oup.com For enhanced sensitivity and selectivity in detecting ergotamine, a fluorescence detector can be used, as ergotamine exhibits native fluorescence. oup.comnih.govmdpi.com
Table 1: Examples of HPLC Methods for Ergotamine and Caffeine Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Analgin, Caffeine, Ergotamine | Inertsil-C8 | Acetonitrile and ammonium formate buffer (pH 4.2) | DAD (Analgin: 280 nm, Caffeine: 254 nm), FLD (Ergotamine: λex=310 nm, λem=360 nm) | Not specified | oup.comnih.gov |
| Prochlorperazine maleate, Ergotamine tartrate, Paracetamol, Caffeine monohydrate | Purospher star RP-18e | Mobile phase A: 0.4% Octane sulphonic acid sodium salt in water: glacial acetic acid (100:0.4) v/v; Mobile phase B: acetonitrile | DAD (255 nm) | Paracetamol: 3.5, Caffeine: 5.0, Ergotamine: 10.5, Prochlorperazine: 15.5 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of caffeine. Methods have been developed for the determination of caffeine in various samples, including tea, coffee, and urine, sometimes without the need for derivatization. dergipark.org.trnih.gov A common approach involves using a bonded-phase fused-silica capillary column for separation. dergipark.org.tr The mass spectrometer provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum. dergipark.org.tr While GC-MS is a robust technique for caffeine analysis, its application for the simultaneous determination of ergotamine and caffeine is less commonly reported, likely due to the thermal lability of ergotamine, which can make it challenging to analyze by GC without derivatization.
Mass Spectrometry-Based Approaches
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of ergotamine and caffeine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of ergot alkaloids and caffeine in complex matrices. mdpi.comresearchgate.net This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com UHPLC-MS/MS methods have been developed for the quantification of various ergot alkaloids, including their epimers, in food products. mdpi.com Similarly, LC-MS/MS methods are widely used for the determination of caffeine in biological fluids like human plasma. researchgate.net The use of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for highly specific detection and quantification, even at very low concentrations. researchgate.net
A significant challenge in the analysis of ergotamine is its propensity to undergo epimerization, converting from the biologically active (R)-epimer to the less active (S)-epimer (ergotaminine). oup.comnih.gov This conversion can be influenced by factors such as pH, temperature, and solvent composition. mdpi.comnih.gov Therefore, it is crucial to employ analytical methods that can separate and quantify both epimers to accurately assess the total ergot alkaloid content. oup.comacs.org The development of epimer-specific quantification methods is an active area of research. acs.org
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are another significant challenge in the analysis of both ergotamine and caffeine. nih.govmdpi.com These effects can compromise the accuracy and precision of the analytical method. nih.gov Various strategies, such as the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and efficient sample preparation techniques, are employed to mitigate matrix effects. nih.govmdpi.com
Spectroscopic and Electroanalytical Methods
Besides chromatographic and mass spectrometric techniques, other analytical methods are also utilized for the determination of ergotamine and caffeine.
Spectroscopic methods such as spectrofluorimetry and spectrophotometry have been successfully applied for the simultaneous determination of these compounds. nih.govnih.gov Spectrofluorimetry is particularly useful for the sensitive detection of ergotamine due to its intrinsic fluorescence. mdpi.com UV spectrophotometry, combined with chemometric models, has also been used for the simultaneous quantification of ergotamine and caffeine in multi-component formulations. nih.gov
Capillary Electrophoresis (CE) coupled with a diode array detector is another powerful technique for the separation and simultaneous determination of ergotamine and caffeine. nih.govresearchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. tandfonline.comdntb.gov.ua Methods have been developed for the analysis of these compounds in pharmaceutical formulations with run times of less than six minutes. tandfonline.com
Electroanalytical techniques, such as voltammetry, are also employed in drug analysis and offer advantages for on-site monitoring due to their portability and real-time analysis capabilities. researchgate.net While these methods are widely used for various pharmaceuticals, specific applications for the simultaneous determination of ergotamine and caffeine in Cafergot are less extensively documented in the literature.
Immunoassays and Biosensor Technologies
Immunoassays and biosensor technologies have emerged as powerful tools for the rapid and sensitive detection of ergotamine and caffeine. These methods leverage the high specificity of biological recognition elements, such as antibodies and enzymes, to achieve selective analysis in complex matrices.
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay format used for the determination of ergotamine. electrochemsci.org These assays utilize antibodies that specifically bind to ergotamine, allowing for its quantification through an enzyme-catalyzed colorimetric or fluorometric reaction. electrochemsci.org While ELISAs are highly sensitive, the development of biosensors offers the potential for real-time and label-free detection.
A quartz crystal microbalance (QCM) biosensor has been developed for the detection of ergotamine. electrochemsci.org This device uses a piezoelectric quartz crystal coated with antibodies specific to ergotamine. The binding of ergotamine to the antibodies on the crystal surface causes a change in its resonance frequency, which can be measured and correlated to the ergotamine concentration. electrochemsci.org This QCM biosensor demonstrated a limit of detection of 12.6 µg/mL and was not significantly affected by the presence of potential interfering substances like ergometrine, albumin, or caffeine. electrochemsci.org
For caffeine analysis, various biosensors have been developed, often employing microbial cells or enzymes that can metabolize caffeine. researchgate.netcftri.res.in For instance, an amperometric biosensor has been created using whole cells of Pseudomonas alcaligenes immobilized on a membrane. cftri.res.in These bacteria can degrade caffeine, and the resulting change in oxygen concentration is measured by an electrode, providing a signal proportional to the caffeine concentration. cftri.res.in This type of biosensor is highly specific for caffeine, with negligible interference from structurally related compounds such as theophylline and theobromine. cftri.res.in
Below is an interactive data table summarizing the performance characteristics of different immunoassay and biosensor technologies for the detection of ergotamine and caffeine.
| Analyte | Technology | Recognition Element | Limit of Detection (LOD) | Key Features |
| Ergotamine | Quartz Crystal Microbalance (QCM) Biosensor | Rabbit Polyclonal Antibody | 12.6 µg/mL | Label-free detection, validated against ELISA, low interference from caffeine. electrochemsci.org |
| Ergotamine | Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody | Not Specified | High sensitivity and specificity. electrochemsci.org |
| Caffeine | Amperometric Biosensor | Pseudomonas alcaligenes MTCC 5264 cells | 0.1 to 1 mg/mL (linear range) | High specificity, rapid analysis time (3 minutes), negligible interference from other methylxanthines. researchgate.netcftri.res.in |
| Caffeine | Electrochemical-Impedimetric Biosensor | Saccharomyces cerevisiae | 0.1 to 5 mg/mL (linear range) | Utilizes yeast as the biorecognition element. researchgate.net |
Advanced Sample Preparation and Purification Techniques (e.g., Molecularly Imprinted Polymers)
The accuracy of analytical methods for ergotamine and caffeine is highly dependent on the effectiveness of sample preparation and purification. Advanced techniques are crucial for selectively extracting these analytes from complex matrices, thereby minimizing interference and enhancing detection sensitivity. Among these, Molecularly Imprinted Polymers (MIPs) have gained significant attention due to their high selectivity and affinity for target molecules. nih.gov
MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. nih.gov In the context of this compound analysis, MIPs can be synthesized using either ergotamine or caffeine as the template. This process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind specific binding cavities that can selectively rebind the target analyte. nih.gov
For ergotamine, MIPs have been developed using a co-polymer of styrene and hydroxyethyl methacrylate with ergotamine as the template. nih.govnih.gov These polymers have demonstrated a strong affinity for ergotamine and other ergot alkaloids sharing the common ergoline (B1233604) ring structure. nih.gov The selectivity of these MIPs makes them highly suitable for use as solid-phase extraction (SPE) sorbents to isolate ergot alkaloids from complex samples like animal feed. nih.govnih.gov
Similarly, MIPs for caffeine have been synthesized using methacrylic acid as the functional monomer and divinylbenzene-80 as the cross-linker. The interaction between caffeine and the functional monomer can be optimized to create highly selective binding sites. These caffeine-imprinted polymers have shown excellent performance in the selective extraction of caffeine from various samples, including surface water. scielo.br
The table below provides a comparison of different sample preparation techniques for ergotamine and caffeine analysis.
| Technique | Target Analyte | Principle | Advantages | Disadvantages |
| Molecularly Imprinted Polymers (MIPs) - SPE | Ergotamine, Caffeine | Selective binding to template-specific cavities in a polymer matrix. nih.gov | High selectivity and affinity, reusability, stability. nih.govscielo.br | Template leakage, can have lower binding capacity than non-selective sorbents. |
| Solid-Phase Extraction (SPE) | Ergotamine, Caffeine | Partitioning of analytes between a solid sorbent and a liquid phase. | Good recovery, can handle larger sample volumes. | Can suffer from lack of selectivity with general-purpose sorbents. |
| Liquid-Liquid Extraction (LLE) | Ergotamine, Caffeine | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, uses large volumes of organic solvents, may result in emulsion formation. |
Quality Control and Purity Analysis Methodologies
Ensuring the quality and purity of this compound is a critical aspect of pharmaceutical manufacturing and requires robust analytical methodologies. The primary goal of quality control is to quantify the active pharmaceutical ingredients (APIs), ergotamine tartrate and caffeine, and to identify and quantify any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control and purity analysis of ergotamine and caffeine formulations. mcmed.usresearchgate.nettsijournals.comnih.gov Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing a C18 column and a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile. mcmed.usresearchgate.net Detection is usually performed using a UV spectrophotometer at a wavelength where both compounds have significant absorbance, such as 254 nm. mcmed.us
These HPLC methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, linear, and robust. mcmed.us The methods can separate ergotamine and caffeine from their potential impurities and degradation products, such as ergotaminine, an isomer of ergotamine. scribd.com A well-developed HPLC method can determine the content of both active ingredients simultaneously in a single chromatographic run. mcmed.ustsijournals.com
Purity analysis involves the detection and quantification of any substance other than the APIs. Spectrophotometric methods, in conjunction with chromatography, play a vital role in identifying impurities. ijrar.org For instance, a reversed-phase HPLC system with a solvent gradient can be used to identify and quantify known isomerization and hydrolysis breakdown products of ergotamine. nih.gov
The following table outlines common impurities associated with ergotamine and caffeine and the analytical methods used for their detection.
| Analyte | Common Impurities/Degradants | Analytical Method | Detection Principle |
| Ergotamine | Ergotaminine (isomer), Lumi-compounds (addition products), Hydrolysis products. nih.govscribd.com | Reversed-Phase HPLC with UV detection. nih.gov | Separation based on polarity, detection by UV absorbance. nih.gov |
| Caffeine | Related xanthines (e.g., theophylline, theobromine), over-processing byproducts. | Reversed-Phase HPLC with UV detection. researchgate.nettsijournals.com | Chromatographic separation and UV detection. |
| Formulation | Residual solvents, synthesis byproducts. | Gas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS). alwsci.com | Separation of volatile compounds based on boiling point and polarity. alwsci.com |
Preclinical Research Models and Methodologies
In Vitro Receptor Binding and Functional Assays
In vitro receptor binding and functional assays are fundamental in elucidating the pharmacological profile of the components of Cafergot, namely ergotamine and caffeine (B1668208). These assays provide critical data on receptor affinity, selectivity, and functional activity, which underpin the therapeutic and off-target effects of these compounds.
Ergotamine exhibits a complex and broad receptor binding profile. Radioligand binding assays have demonstrated its high affinity for various receptor types, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. For instance, dihydroergotamine (B1670595) (DHE), a closely related ergot alkaloid, has shown significant binding to 5-HT1A/1B/1D receptors. nih.gov Functional assays, such as those measuring β-arrestin recruitment, have further characterized DHE's activity, revealing agonist effects at 5-HT1A/1B/1D receptors and antagonist activity at dopamine (B1211576) D2 and 5-HT2A receptors, as well as at α-adrenergic1A/2A/2B receptors. nih.gov This broad receptor interaction is a hallmark of ergot alkaloids. mdpi.com Molecular investigations have also explored ergotamine's modulatory effects on other receptor systems, such as glycine (B1666218) receptors, where it has been shown to act as a novel antioxidant modulator. nih.govresearchgate.net Furthermore, studies on N-methyl-D-aspartate (NMDA) receptors have identified ergotamine as a subtype-selective antagonist, suggesting a potential for neuroprotective functions through the modulation of Ca2+ influx into neurons. mdpi.com Computational molecular modeling has been employed to predict the binding sites of ergotamine on receptors like the human NR1a/NR2A NMDA receptor subtype and the 5HT-2B receptor. mdpi.comnih.gov
Caffeine, a methylxanthine, primarily acts as an antagonist of adenosine (B11128) receptors, specifically the A1 and A2A subtypes. nih.govfrontiersin.org All-atom-enhanced sampling simulations using Gaussian-accelerated molecular dynamics (GaMD) have been utilized to elucidate the binding mechanism of caffeine to the human adenosine A2A receptor (A2AAR). nih.govfrontiersin.org These simulations have revealed binding pathways and a low-energy intermediate binding conformation for caffeine at the receptor's extracellular mouth. nih.govfrontiersin.org The interaction is characterized by a hydrogen bond between caffeine and the N6.55 residue of the receptor. nih.govfrontiersin.org Beyond adenosine receptors, caffeine's effects are also mediated through the inhibition of phosphodiesterase enzymes, leading to an accumulation of cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net
Table 1: Receptor Binding Profile of Ergotamine and Dihydroergotamine (DHE)
| Receptor Subtype | Ergotamine/DHE Activity | Assay Type |
|---|---|---|
| 5-HT1A/1B/1D | Agonist (DHE) | β-arrestin recruitment nih.gov |
| 5-HT2A | Antagonist (DHE) | β-arrestin recruitment nih.gov |
| Dopamine D2 | Antagonist (DHE) | β-arrestin recruitment nih.gov |
| α-Adrenergic1A/2A/2B | Antagonist (DHE) | β-arrestin recruitment nih.gov |
| Glycine Receptors | Modulator/Antioxidant | Electrophysiology in Xenopus oocytes nih.govresearchgate.net |
| NMDA (NR1a/NR2A) | Antagonist | Electrophysiology in Xenopus oocytes mdpi.com |
Ex Vivo Vascular Contractility Studies (e.g., Myography in isolated blood vessels)
Ex vivo vascular contractility studies using techniques like myography on isolated blood vessels are crucial for understanding the direct effects of ergotamine and caffeine on vascular tone. These studies provide insights into the vasoconstrictor and vasodilator properties of these compounds.
Ergotamine is well-documented as a potent vasoconstrictor. Studies using pressurized arteriography and in vitro myographs on the middle cerebral artery (MCA) of rats have shown that ergotamine induces significant contractile responses. nih.govresearchgate.net Both luminal and abluminal application of ergotamine caused concentration-dependent contractions of the perfused MCA. nih.govresearchgate.net These contractions were found to be mediated by 5-HT2A and partially by 5-HT1B receptors, as they were blocked by the 5-HT2A receptor antagonist ketanserin (B1673593) and partially by a 5-HT1B receptor antagonist. nih.govresearchgate.net The contractile responses to ergotamine were characterized by a slow onset and long duration. nih.govresearchgate.net Similarly, studies on human isolated coronary arteries have demonstrated that ergotamine causes concentration-dependent contractions, with a persistent effect even after repeated washings. eur.nl
In contrast to ergotamine, caffeine has been shown to induce vasodilation in various vascular beds. In vitro experiments on rabbit arteries and human internal mammary arteries have demonstrated a potent arterial vasodilator effect of caffeine, which occurs in the presence or absence of a functional endothelium. nih.govresearchgate.net This vasodilator effect is attributed to several mechanisms, including the inhibition of phosphodiesterase, leading to an accumulation of cAMP, which in turn inhibits myosin light chain kinase and promotes vasodilation. researchgate.net However, the systemic cardiovascular effects of caffeine can be complex, with some studies reporting an increase in peripheral vascular resistance in vivo. researchgate.net Studies measuring forearm blood flow in humans have shown that while caffeine at rest can improve endothelial function and vasodilation, during exercise it may attenuate the usual increase in blood flow. nih.gov
Table 2: Effects of Ergotamine and Caffeine on Isolated Blood Vessels
| Compound | Blood Vessel | Effect | Mediating Receptors/Mechanisms |
|---|---|---|---|
| Ergotamine | Rat Middle Cerebral Artery | Contraction | 5-HT2A, 5-HT1Bnih.govresearchgate.net |
| Ergotamine | Human Coronary Artery | Contraction | Not specified eur.nl |
| Caffeine | Rabbit and Human Arteries | Vasodilation | Phosphodiesterase inhibition, cAMP accumulation nih.govresearchgate.net |
Future Directions in Cafergot Compound Research
Elucidation of Currently Uncharacterized Receptor Interactions
Ergotamine, a key component of Cafergot, exhibits complex pharmacological properties, acting as a partial agonist or antagonist at various tryptaminergic, dopaminergic, and alpha-adrenergic receptors drugbank.com. While its primary antimigraine action is often attributed to activation of 5-HT1D receptors leading to vasoconstriction and inhibition of pro-inflammatory neuropeptide release, the full spectrum of its receptor interactions remains an active area of investigation drugbank.comihs-headache.org. Ergot alkaloids, including ergotamine, have demonstrated affinities for 5-hydroxytryptamine (5-HT), dopamine (B1211576), and noradrenaline receptors ihs-headache.org.
Caffeine (B1668208), another component, is primarily known as a non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3), with its highest affinity for the A2A receptor mdpi.comfrontiersin.orgnih.gov. Research is exploring the role of A2A receptors in neurodegenerative conditions like Alzheimer's disease, suggesting caffeine's neuroprotective effects may be mediated through antagonism at these receptors mdpi.comcoffeeandhealth.org. Beyond adenosine receptors, caffeine has been shown to interact with other molecular targets at higher concentrations, including ryanodine (B192298) receptors, phosphodiesterase enzymes, and GABAA receptors, and also exhibits antioxidant and anti-inflammatory activities mdpi.com. Recent computational studies have also investigated caffeine's interaction dynamics with the human acetylcholinesterase (AChE) binding pocket, suggesting it can act as an AChE inhibitor and potentially affect nicotinic acetylcholine (B1216132) receptors (AChRs) ugm.ac.idconicet.gov.ar. Further research is needed to fully characterize these diverse interactions and their physiological implications.
Advanced Structural Biology of Receptor-Ligand Complexes for Ergotamine and Caffeine
Understanding the precise atomic-level interactions between ergotamine, caffeine, and their target receptors is crucial for rational drug design and development. Future research in structural biology will leverage advanced techniques to elucidate these complexes. For ergotamine, structural studies could provide insights into its promiscuous binding profile across serotonin (B10506), dopamine, and adrenergic receptors, helping to differentiate agonistic versus antagonistic actions at specific receptor subtypes drugbank.comihs-headache.org.
For caffeine, molecular dynamics (MD) simulations have already been instrumental in studying its binding to the human adenosine A2A receptor (hA2AR) plos.orgosti.govnih.gov. These simulations have revealed the pathways and mechanisms of caffeine binding and dissociation, including the influence of membrane lipid composition, such as cholesterol, on the receptor's structural determinants and ligand binding poses plos.orgosti.govnih.gov. Such studies are vital for computer-aided drug design targeting hA2AR and other G protein-coupled receptors (GPCRs) plos.org. Future work will likely involve more high-resolution structural methods like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography to provide direct structural evidence of these complexes, complementing computational findings.
Computational Modeling and Simulation of Molecular Dynamics for Ligand-Receptor Binding
Computational modeling and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing ligand-receptor interactions, offering insights that complement experimental structural biology. For ergotamine and other ergot alkaloids, in silico studies have been used to explore binding to various receptors, including serotonin, alpha-adrenergic, and dopamine D3 receptors, and to investigate potential new applications, such as overcoming multidrug resistance in bacteria nih.govresearchgate.net. These models can assess binding affinities and identify key interaction sites, aiding in the hierarchical prioritization of molecules for further experimental validation researchgate.net.
For caffeine, all-atom enhanced sampling simulations, such as Gaussian-accelerated molecular dynamics (GaMD), have successfully captured the binding and dissociation of caffeine in the A2AAR, revealing detailed binding pathways osti.govnih.gov. These computational approaches are critical for understanding the dynamic nature of ligand-receptor binding, including conformational changes and the role of the membrane environment plos.orgosti.gov. Future research will likely involve more sophisticated simulations to explore complex binding kinetics, allosteric modulation, and the design of novel ligands with improved selectivity and efficacy.
Novel Biosynthetic Pathway Engineering for Ergot Alkaloid Production
Ergot alkaloids, including ergotamine, are complex natural products primarily produced by fungi, particularly from the Claviceps, Aspergillus, Penicillium, and Epichloë genera rsc.orgrsc.orgnih.gov. The traditional methods of production, often involving fungal fermentation, can be challenging due to difficulties in culturing certain species and the complexity of isolating specific alkaloids rsc.org.
Future directions involve novel biosynthetic pathway engineering using synthetic biology and metabolic engineering approaches to enhance production and enable the creation of novel ergot alkaloid derivatives rsc.orgrsc.orgagrobiology.runih.govscilit.com. This includes:
Heterologous Expression: Reconstructing ergot alkaloid biosynthetic pathways in more amenable host organisms like Aspergillus nidulans or Saccharomyces cerevisiae rsc.orgrsc.orgagrobiology.runih.gov. This strategy allows for the mass production of natural pharmaceutical products or their precursors in controlled cell factories rsc.org.
Gene Cluster Engineering: Identifying and manipulating gene clusters involved in ergot alkaloid biosynthesis (e.g., dmaW, easF, easC, easE, easD, easA, easG, cloA, lpsA-C, easH) to optimize yields or produce specific compounds rsc.orgrsc.orgnih.govagrobiology.ru. For instance, overexpression of P450 enzymes like CloA has shown promise in improving titers of methyl-oxidized ergot alkaloids nih.gov.
Enzyme Characterization and Modification: Understanding the function of specific enzymes in the pathway, such as the P450 monooxygenase CloA, which is crucial for oxidizing precursors to lysergic acid or dihydrolysergic acid nih.gov. Engineering specialized alleles of such enzymes can lead to the production of desired derivatives nih.gov.
Diversification of Alkaloid Profiles: Exploring how different fungal species diversify their ergot alkaloid profiles and leveraging this knowledge to engineer strains that produce a wider range of compounds or novel structures rsc.orgresearchgate.net.
These efforts aim to overcome limitations in traditional production, providing a more sustainable and efficient supply of ergot alkaloids for pharmaceutical and research purposes.
Development of Highly Selective Analytical Tools for Compound Detection and Quantification
Accurate and sensitive detection and quantification of ergotamine and other ergot alkaloids are critical for research, quality control, and understanding their pharmacokinetics. While established methods like Liquid Chromatography with Fluorescence Detection (LC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely used, there is a continuous drive for more selective, sensitive, and rapid analytical tools uantwerpen.beresearchgate.netfrontiersin.orgtandfonline.comoregonstate.edunih.gov.
Future developments include:
Advanced Mass Spectrometry Techniques: LC-MS/MS remains the "work-horse" for quantification, but further advancements in sensitivity, specificity, and throughput are expected frontiersin.orgtandfonline.comoregonstate.edunih.govresearchgate.netnih.govresearchgate.netndsu.edu. Techniques like ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) are particularly effective for quantifying both R and S-epimers of ergot alkaloids nih.govresearchgate.net. The use of internal standards, such as deuterated lysergic acid diethylamide (LSD-D3), can further enhance accuracy and sensitivity nih.gov.
Nuclear Magnetic Resonance (NMR) Analysis: While mass spectrometry dominates, NMR analysis remains in demand for its high accuracy and specificity, particularly for structural elucidation and confirmation frontiersin.org.
Biosensors and Immunoassays: Development of aptamer-based biosensors and advanced immunoassays (e.g., ELISA, immunoassays with magnetic beads and amperometric detection) offers potential for rapid, simple, and specific detection, especially for screening purposes uantwerpen.befrontiersin.orgoregonstate.eduresearchgate.net.
Eco-friendly and Miniaturized Methods: Research is also exploring eco-friendly liquid chromatographic methods and miniaturized techniques, such as high-performance thin-layer chromatography (HPTLC) with fluorescence detection, for more sustainable and efficient analysis researchgate.netfrontiersin.orgresearchgate.netpakbs.org.
Comprehensive Metabolite Profiling: Future analytical strategies will increasingly focus on identifying and quantifying not only the parent compounds but also their metabolites, which is crucial for understanding their fate and mechanisms of action in biological systems oregonstate.edu.
These advancements aim to provide more robust and logistically favorable analytical methods for a full understanding of ergot alkaloids and their metabolites in various matrices.
Exploration of Non-Vasomotor Cellular Contributions to Ergotamine's Biological Actions
While ergotamine's vasoconstrictive effects are well-documented and contribute to its antimigraine action, particularly through activation of 5-HT1D receptors on intracranial blood vessels, growing evidence suggests other mechanisms may be at play drugbank.comihs-headache.org. Future research will delve into the non-vasomotor cellular contributions to ergotamine's biological actions.
These include:
Neurogenic Inflammation: Ergotamine has been suggested to act on neurogenic inflammation, potentially by inhibiting the release of pro-inflammatory neuropeptides from sensory nerve endings of the trigeminal system drugbank.comihs-headache.orgresearchgate.net. Further research could explore the specific cellular and molecular pathways involved in this anti-inflammatory effect.
Central Serotonergic and Dopaminergic Mechanisms: Studies indicate that ergot alkaloids can disrupt brain dopaminergic and serotonergic mechanisms in the central nervous system nih.govresearchgate.net. Ergotamine and other ergot alkaloids interact with dopamine, serotonin, and adrenaline neurotransmitter receptor sites, acting as partial agonists or antagonists drugbank.comihs-headache.orgnih.gov. Investigations into central serotonergic neurons and their role in migraine relief, independent of direct vasoconstriction, are ongoing ihs-headache.org.
Neuronal Membrane Potential and Energy Metabolism: Research has shown that ergot alkaloids can inhibit the activity of Na+/K+ ATPase, an enzyme essential for maintaining neuronal membrane potential nih.govresearchgate.net. Metabolomic profiling studies have identified dysregulation of neurotransmitters like epinephrine (B1671497) and psychoactive compounds like 2-arachidonylglycerol in the brainstem, and altered energy-related metabolites in the cerebral cortex following ergotamine exposure, suggesting broader neurological impacts beyond vascular effects nih.govresearchgate.net.
Dopaminergic Effects: Some ergot alkaloids, such as ergocryptine, have been shown to increase dopamine release from central nerve endings and interact with D2-type receptors, highlighting complex dopaminergic activity mdpi.com. Further exploration of these direct neuronal effects could reveal novel therapeutic avenues.
Understanding these non-vasomotor mechanisms is crucial for a comprehensive appreciation of ergotamine's pharmacology and for identifying potential new therapeutic targets or applications.
Q & A
Q. What are the primary pharmacological mechanisms underlying Cafergot’s efficacy in migraine treatment?
this compound combines ergotamine (a vasoconstrictor and 5-HT1B/1D receptor agonist) and caffeine (a CNS stimulant and adenosine receptor antagonist). Ergotamine induces cranial vasoconstriction via α-adrenergic and serotonin receptor activation, while caffeine enhances ergotamine absorption and bioavailability by promoting gastric motility . To study these mechanisms, researchers may employ:
- In vitro assays (e.g., receptor binding studies using radiolabeled ligands).
- In vivo animal models of migraine (e.g., nitroglycerin-induced vasodilation in rodents).
- Pharmacokinetic analyses (e.g., HPLC to measure ergotamine plasma concentrations post-caffeine co-administration).
Q. How does this compound’s efficacy compare to triptans in acute migraine management?
Clinical trials indicate this compound is less effective than triptans (e.g., sumatriptan) due to slower onset and higher adverse event rates. Advanced methodologies for comparison include:
- Network meta-analyses of randomized controlled trials (RCTs) to rank treatments by efficacy/safety.
- Endpoint selection : Pain relief at 2 hours vs. sustained response over 24 hours.
- Stratified subgroup analyses to identify populations responsive to this compound (e.g., patients with prolonged aura) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s chronic toxicity in preclinical models?
- Rodent models : 26-week oral toxicity studies in Sprague-Dawley rats, monitoring vascular endpoints (e.g., tail necrosis, blood pressure) and reproductive toxicity (e.g., fetal resorption rates).
- Dose selection : Use multiples of human-equivalent doses (e.g., 1–5 mg/kg ergotamine) to assess dose-dependent vasospasm .
- Contradiction resolution : Discrepancies between animal toxicity (e.g., uterine vascular constriction) and human observational data require interspecies pharmacokinetic scaling and ex vivo placental perfusion models .
Q. How can researchers address contradictory findings on this compound’s teratogenic risk?
Animal studies show no teratogenicity at therapeutic doses but developmental toxicity at high doses (e.g., fetal weight reduction). Methodological approaches include:
- Retrospective cohort studies using pharmacovigilance databases (e.g., FAERS, VigiBase) to analyze pregnancy outcomes in this compound-exposed women.
- Confounder adjustment : Use propensity score matching to control for migraine severity and concomitant medications .
Q. What strategies mitigate bias in real-world studies of this compound-induced vasospasm?
- Case-control designs : Match patients with vasospasm (cases) to controls by age, smoking status, and CYP3A4 inhibitor use (a key interaction risk).
- Signal detection algorithms : Apply disproportionality analysis (e.g., PRR, ROR) in adverse event databases to identify underreported vascular events .
Methodological Frameworks
How to apply the PICOT framework to formulate research questions on this compound?
- Population : Adults with migraine with aura refractory to first-line therapies.
- Intervention : this compound (2 tablets at onset, max 6 tablets/day).
- Comparison : Oral sumatriptan 50 mg.
- Outcome : Pain-free status at 4 hours.
- Time : 12-week follow-up. This structure ensures clarity and reproducibility in clinical trial design .
Q. What statistical methods resolve contradictions in this compound’s pharmacokinetic data?
- Non-compartmental analysis (NCA) : Calculate AUC0–∞ and Cmax to quantify caffeine’s impact on ergotamine absorption.
- Population PK modeling : Identify covariates (e.g., smoking status, CYP1A2 polymorphisms) influencing interindividual variability .
Data Presentation
Q. Table 1. Key Preclinical Findings on this compound Toxicity
Ethical and Regulatory Considerations
Q. How to design ethically compliant studies on this compound in vulnerable populations (e.g., pregnant women)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
